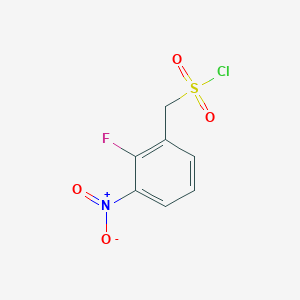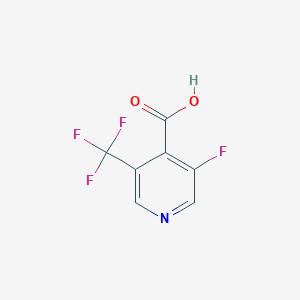![molecular formula C25H21N5O3S B2476973 2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 892291-74-6](/img/structure/B2476973.png)
2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide is a sophisticated and intricate molecule combining multiple functional groups, offering diverse reactivity and interaction potential. This compound's structure suggests possible applications across various scientific fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Initial step: : Preparation begins with the formation of the thiadiazoloquinazoline core structure. This typically involves cyclization reactions between suitable starting materials under acidic or basic conditions.
Subsequent steps: : Introduction of the benzylamino and 4-methoxybenzyl groups often involves nucleophilic substitution reactions.
Final product formation: : Involves the coupling of the carboxamide group to the core structure under peptide bond-forming conditions using reagents such as carbodiimides.
Industrial Production Methods
Large-scale synthesis requires optimization for yield and purity. Batch or continuous flow chemistry could be employed to maximize efficiency, often involving:
Use of catalysts to enhance reaction rates.
Solvent systems to maintain reactant solubility and stability.
In-line purification techniques to ensure product quality.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation, affecting its amino and methoxy functional groups.
Reduction: : Reduction reactions might alter its carboxamide or quinazoline ring structures.
Substitution: : Both electrophilic and nucleophilic substitution reactions are plausible, targeting the aromatic rings and heterocyclic core.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride.
Substituting agents: : Can include halogens or organometallic reagents under appropriate conditions.
Major Products Formed
Depending on the reaction, products may include hydroxylated or alkylated derivatives, reduced or oxidized forms, and substituted aromatic compounds with potential variations in biological activity or chemical stability.
科学研究应用
Chemistry
Catalysis: : Potential use as a catalyst or catalyst precursor in organic transformations.
Organic Synthesis: : Intermediate for synthesizing more complex structures.
Biology
Biochemical Probes: : Useful for studying enzyme interactions or signaling pathways.
Antimicrobial Agents: : May exhibit activity against a range of pathogens due to its structural diversity.
Medicine
Drug Development: : Candidate for creating therapeutic agents targeting specific biological pathways.
Industry
Material Science: : Incorporation into polymers or composites to enhance material properties.
Agriculture: : Possible use in developing agrochemicals for crop protection.
作用机制
This compound likely interacts with biological macromolecules, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, Van der Waals forces, and hydrophobic effects. Its mechanism may involve the inhibition or modulation of specific enzymes or signaling pathways crucial in disease states or biological processes.
相似化合物的比较
Compared to structurally similar compounds like quinazoline derivatives, it stands out due to its unique thiadiazoloquinazoline core, providing distinct reactivity and application potential. Similar compounds:
2-(benzylamino)quinazoline
N-(4-methoxybenzyl)quinazoline-4-carboxamide
5-oxo-5H-quinazoline
属性
IUPAC Name |
2-(benzylamino)-N-[(4-methoxyphenyl)methyl]-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S/c1-33-19-10-7-17(8-11-19)14-26-22(31)18-9-12-20-21(13-18)28-25-30(23(20)32)29-24(34-25)27-15-16-5-3-2-4-6-16/h2-13H,14-15H2,1H3,(H,26,31)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPKKAHJHFPFJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4C(=N3)SC(=N4)NCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
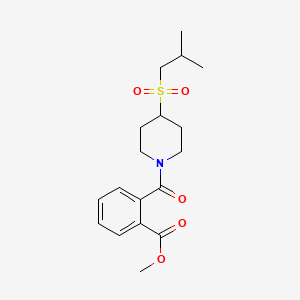
![Ethyl 2-[6-[[2-(2-amino-2-oxoethyl)sulfanylbenzoyl]amino]indazol-1-yl]acetate](/img/structure/B2476895.png)
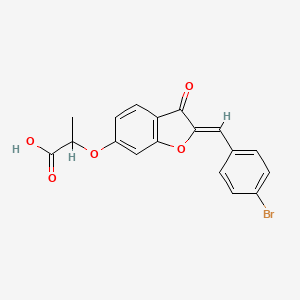
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2476899.png)
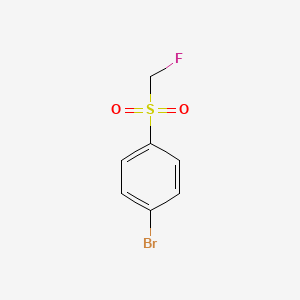
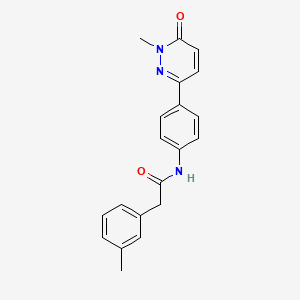
![2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide](/img/structure/B2476903.png)
![2-[(1-phenylethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2476907.png)
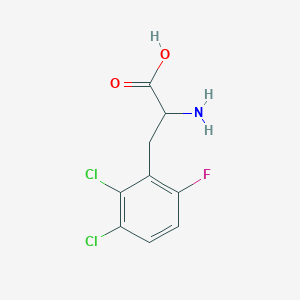
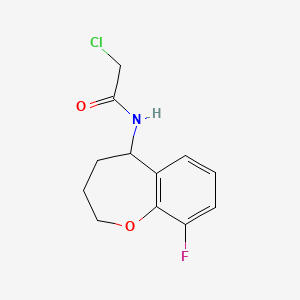
![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2476910.png)
![3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2476911.png)
